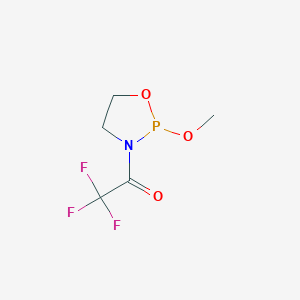
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- is a chemical compound with the molecular formula C5H7F3NO3P . This compound belongs to the class of oxazaphospholidines, which are five-membered heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms in the ring. The presence of trifluoroacetyl and methoxy groups in its structure makes it a unique compound with distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the reaction of phosphorus sulfochloride with aminoethanol in the presence of a solvent like tetrahydrofuran (THF). This is followed by the addition of phenol or aniline in the presence of triethylamine . This one-pot reaction does not require the separation and purification of intermediates, resulting in a high yield of the desired product.
For industrial production, the process is optimized to be simple, cost-effective, and suitable for large-scale synthesis. The reaction conditions are carefully controlled to ensure high productivity and purity of the final product .
Analyse Chemischer Reaktionen
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include alkoxides, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- involves its interaction with molecular targets and pathways. For example, the compound can undergo stereospecific ring opening through an elimination–addition mechanism, leading to the formation of intermediates that interact with specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be compared with other similar compounds, such as:
1,3,2-Oxazaphospholidine 2-sulfides: These compounds have similar structures but contain a sulfur atom instead of an oxygen atom.
1,3,2-Benzodioxaphosphorin 2-sulfides: These compounds have a benzene ring fused to the oxazaphospholidine ring, resulting in different physical and chemical properties.
Oxathiaphospholanes and Thiazaphospholidines: These compounds contain sulfur and nitrogen atoms in the ring, respectively, and show varying degrees of insecticidal activity.
The uniqueness of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
113416-05-0 |
|---|---|
Molekularformel |
C5H7F3NO3P |
Molekulargewicht |
217.08 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-methoxy-1,3,2-oxazaphospholidin-3-yl)ethanone |
InChI |
InChI=1S/C5H7F3NO3P/c1-11-13-9(2-3-12-13)4(10)5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
AGEUTUMUIFBZKE-UHFFFAOYSA-N |
Kanonische SMILES |
COP1N(CCO1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
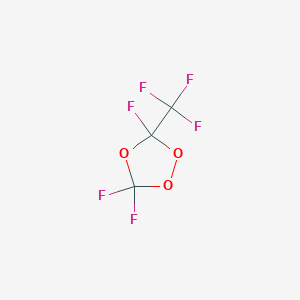
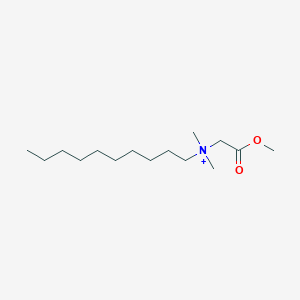

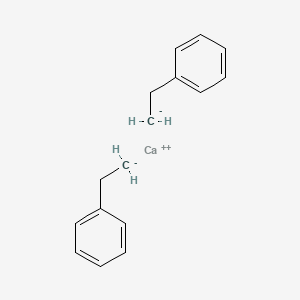
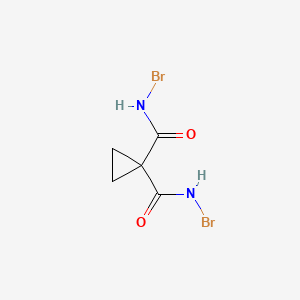
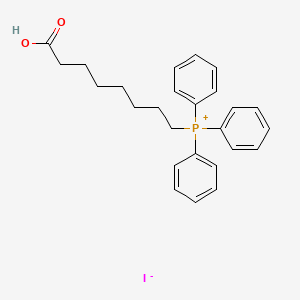
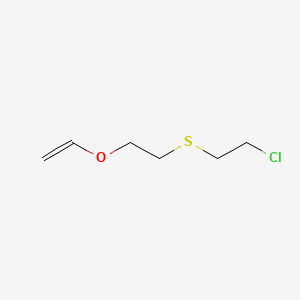
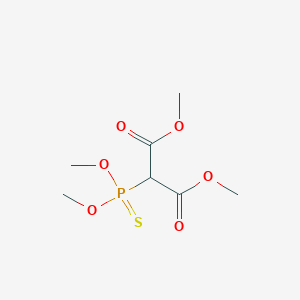
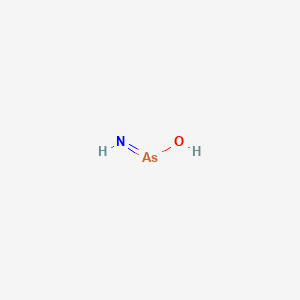

![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)

